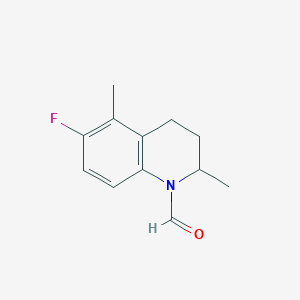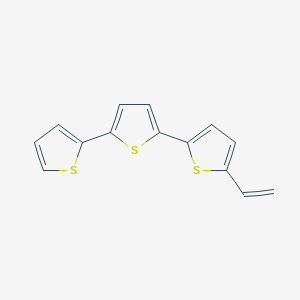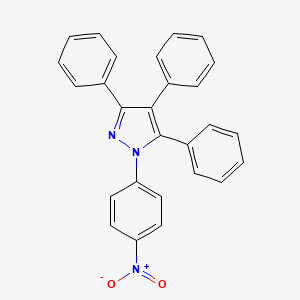
5H-5lambda~4~-Selenanthren-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-5lambda~4~-Selenanthren-5-one: is a heterocyclic compound with the molecular formula C₁₂H₈OSe₂ and a molecular weight of 326.115 g/mol . This compound contains selenium, which is known for its unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-5lambda~4~-Selenanthren-5-one typically involves the reaction of selenium-containing precursors with aromatic compounds. One common method is the Claisen-Schmidt condensation reaction, where 3,5-diacetyl-2,6-dimethylpyridine reacts with salicylic aldehyde in the presence of an acid . This reaction leads to the formation of the desired selenanthrene derivative through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5H-5lambda~4~-Selenanthren-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Mn(OTf)₂ as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of oxidized selenanthrene derivatives.
Reduction: Formation of reduced selenanthrene derivatives.
Substitution: Formation of substituted selenanthrene derivatives with various functional groups.
Scientific Research Applications
5H-5lambda~4~-Selenanthren-5-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5H-5lambda~4~-Selenanthren-5-one involves its interaction with molecular targets and pathways in biological systems. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazol-5(4H)-one: A heterocyclic compound with similar structural features.
1,2,4-Triazin-6(5H)-one: Another heterocyclic compound with comparable properties.
Thiazol-4(5H)-one: Known for its biological activities and structural similarity.
Uniqueness
5H-5lambda~4~-Selenanthren-5-one is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
142371-44-6 |
|---|---|
Molecular Formula |
C12H8OSe2 |
Molecular Weight |
326.1 g/mol |
IUPAC Name |
selenanthrene 5-oxide |
InChI |
InChI=1S/C12H8OSe2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H |
InChI Key |
UAGFDHYYOWQHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[Se]C3=CC=CC=C3[Se]2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


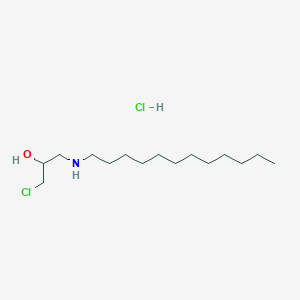
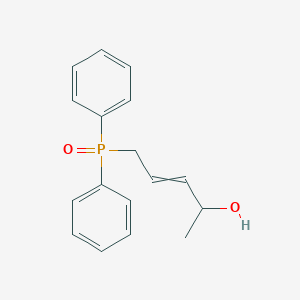
![4,12-Dichloro-8-methylbenzo[a]acridine](/img/structure/B12544794.png)
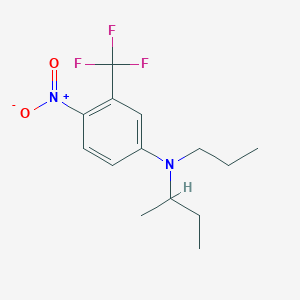
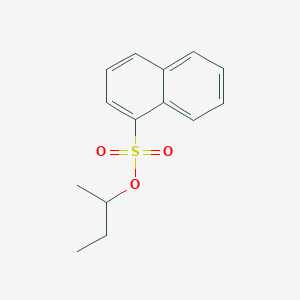
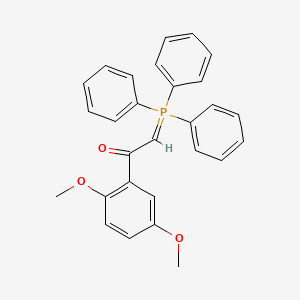


![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![5,7-dioxa-4,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12544830.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)
